molecular formula C15H17NO B8198019 3'-Ethyl-5-methoxy-[1,1'-biphenyl]-2-amine

3'-Ethyl-5-methoxy-[1,1'-biphenyl]-2-amine

Cat. No.: B8198019
M. Wt: 227.30 g/mol
InChI Key: YIMOOEBNCYJVIU-UHFFFAOYSA-N
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Description

3’-Ethyl-5-methoxy-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl class of molecules. These compounds are characterized by two benzene rings connected by a single bond. The presence of an ethyl group at the 3’ position and a methoxy group at the 5 position on one of the benzene rings, along with an amine group at the 2 position, makes this compound unique. Biphenyl derivatives are widely studied due to their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Ethyl-5-methoxy-[1,1’-biphenyl]-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the biphenyl structure.

    Reduction: Conversion of the nitro group to an amine group.

    Alkylation: Introduction of the ethyl group at the 3’ position.

    Methoxylation: Introduction of the methoxy group at the 5 position.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used in hydrogenation steps to reduce nitro groups to amines. Additionally, industrial methods may employ continuous flow reactors to optimize reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 3’-Ethyl-5-methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-Ethyl-5-methoxy-[1,1’-biphenyl]-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Ethyl-5-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

  • 3’-Methyl-5-methoxy-[1,1’-biphenyl]-2-amine
  • 3’-Ethyl-4-methoxy-[1,1’-biphenyl]-2-amine
  • 3’-Ethyl-5-hydroxy-[1,1’-biphenyl]-2-amine

Comparison: Compared to its analogs, 3’-Ethyl-5-methoxy-[1,1’-biphenyl]-2-amine exhibits unique properties due to the specific positioning of the ethyl and methoxy groups. These substitutions can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable molecule for targeted applications .

Properties

IUPAC Name

2-(3-ethylphenyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-11-5-4-6-12(9-11)14-10-13(17-2)7-8-15(14)16/h4-10H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMOOEBNCYJVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=C(C=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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